molecular formula C7H12O3 B13969856 3-(2-Methylpropyl)oxirane-2-carboxylic acid CAS No. 777023-46-8

3-(2-Methylpropyl)oxirane-2-carboxylic acid

Cat. No.: B13969856
CAS No.: 777023-46-8
M. Wt: 144.17 g/mol
InChI Key: HLCKJPBYJNZHCX-UHFFFAOYSA-N
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Description

3-(2-Methylpropyl)oxirane-2-carboxylic acid is an organic compound that belongs to the class of oxiranes, which are three-membered cyclic ethers. This compound is characterized by the presence of an oxirane ring and a carboxylic acid functional group. It is used in various chemical reactions and has applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methylpropyl)oxirane-2-carboxylic acid typically involves the reaction of an appropriate alkene with a peracid, such as m-chloroperbenzoic acid (m-CPBA), to form the oxirane ring. The carboxylic acid group can be introduced through subsequent oxidation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve the use of large-scale oxidation processes, where the starting materials are subjected to controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methylpropyl)oxirane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxirane ring can be opened through oxidation reactions, leading to the formation of diols or other oxidized products.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and halides can react with the oxirane ring under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(2-Methylpropyl)oxirane-2-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions involving oxiranes and carboxylic acids.

    Industry: The compound is used in the production of resins, coatings, and adhesives due to its reactive functional groups.

Mechanism of Action

The mechanism of action of 3-(2-Methylpropyl)oxirane-2-carboxylic acid involves the reactivity of the oxirane ring and the carboxylic acid group. The oxirane ring is highly strained and can undergo ring-opening reactions, which are often catalyzed by acids or bases. The carboxylic acid group can participate in various reactions, including esterification and amidation, leading to the formation of different products.

Comparison with Similar Compounds

Similar Compounds

    Oxirane, (2-methylpropyl)-: This compound is similar in structure but lacks the carboxylic acid group.

    3-(3-Carboxy-propyl)-oxirane-2-carboxylic acid methyl ester: This compound has a similar oxirane ring and carboxylic acid group but differs in the alkyl chain length and esterification.

Uniqueness

3-(2-Methylpropyl)oxirane-2-carboxylic acid is unique due to the presence of both the oxirane ring and the carboxylic acid group, which allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications.

Properties

CAS No.

777023-46-8

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(2-methylpropyl)oxirane-2-carboxylic acid

InChI

InChI=1S/C7H12O3/c1-4(2)3-5-6(10-5)7(8)9/h4-6H,3H2,1-2H3,(H,8,9)

InChI Key

HLCKJPBYJNZHCX-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(O1)C(=O)O

Origin of Product

United States

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